molecular formula C25H25NO7S B11609099 ethyl (5Z)-2-(4-ethoxyanilino)-5-[[4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-4-oxothiophene-3-carboxylate

ethyl (5Z)-2-(4-ethoxyanilino)-5-[[4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-4-oxothiophene-3-carboxylate

Cat. No.: B11609099
M. Wt: 483.5 g/mol
InChI Key: DVHYYSSYZNEZIK-YUIYYNKLSA-N
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Description

ETHYL (5Z)-2-[(4-ETHOXYPHENYL)AMINO]-5-{[4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure with multiple functional groups, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (5Z)-2-[(4-ETHOXYPHENYL)AMINO]-5-{[4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The key steps may include:

    Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of Functional Groups: Various functional groups such as ethoxy, methoxy, and amino groups are introduced through substitution reactions.

    Esterification: The carboxylate group is formed through esterification reactions involving carboxylic acids and alcohols.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL (5Z)-2-[(4-ETHOXYPHENYL)AMINO]-5-{[4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

ETHYL (5Z)-2-[(4-ETHOXYPHENYL)AMINO]-5-{[4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

    Medicinal Chemistry: The compound may be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Materials Science: Thiophene derivatives are often used in the development of organic electronic materials, such as organic photovoltaics and organic light-emitting diodes (OLEDs).

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of ETHYL (5Z)-2-[(4-ETHOXYPHENYL)AMINO]-5-{[4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ETHYL (5Z)-2-[(4-ETHOXYPHENYL)AMINO]-5-{[4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE include other thiophene derivatives with similar functional groups. Examples include:

    2-Aminothiophene Derivatives: Compounds with amino groups attached to the thiophene ring.

    Thiophene Carboxylates: Compounds with carboxylate groups attached to the thiophene ring.

Uniqueness

The uniqueness of ETHYL (5Z)-2-[(4-ETHOXYPHENYL)AMINO]-5-{[4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and its potential applications in various fields. The presence of both ethoxy and methoxy groups, along with the amino and carboxylate groups, provides a unique chemical profile that can be exploited for diverse scientific research purposes.

Properties

Molecular Formula

C25H25NO7S

Molecular Weight

483.5 g/mol

IUPAC Name

ethyl (5Z)-2-(4-ethoxyphenyl)imino-4-hydroxy-5-[[4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]thiophene-3-carboxylate

InChI

InChI=1S/C25H25NO7S/c1-4-31-18-12-8-17(9-13-18)26-24-22(25(29)32-5-2)23(28)20(34-24)14-16-6-10-19(11-7-16)33-15-21(27)30-3/h6-14,28H,4-5,15H2,1-3H3/b20-14-,26-24?

InChI Key

DVHYYSSYZNEZIK-YUIYYNKLSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N=C2C(=C(/C(=C/C3=CC=C(C=C3)OCC(=O)OC)/S2)O)C(=O)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2C(=C(C(=CC3=CC=C(C=C3)OCC(=O)OC)S2)O)C(=O)OCC

Origin of Product

United States

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